molecular formula C12H17ClFN3O B8120056 3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride

3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride

Cat. No.: B8120056
M. Wt: 273.73 g/mol
InChI Key: JLIINFOGDCZTKS-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a piperidinyl urea moiety, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride typically involves the reaction of 3-fluorophenyl isocyanate with piperidin-3-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to achieve efficient production.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one functional group with another, which can be useful in modifying the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups, carbonyl groups, or carboxylic acids.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It can serve as a tool in biological research to study enzyme inhibition, receptor binding, and other biochemical processes.

Industry: Use in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 3-(3-Fluorophenyl)propionic acid

  • Piperidine derivatives

  • Urea derivatives

Uniqueness: 3-(3-Fluorophenyl)-1-(piperidin-3-yl)urea hydrochloride is unique due to its specific combination of fluorophenyl and piperidinyl urea groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-piperidin-3-ylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O.ClH/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11;/h1,3-4,7,11,14H,2,5-6,8H2,(H2,15,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIINFOGDCZTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)NC2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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